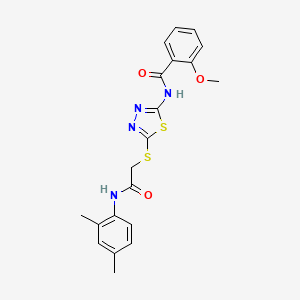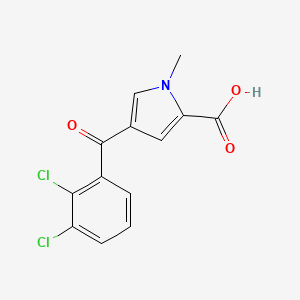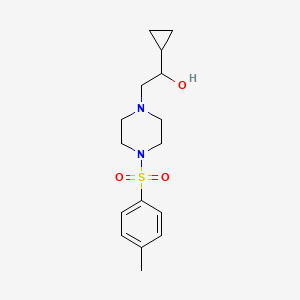![molecular formula C19H16ClFN2O3 B2925680 3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide CAS No. 848856-50-8](/img/structure/B2925680.png)
3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For instance, the compound “3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile” crystallizes in the orthorhombic space group Pca 2 1 with cell parameters a = 29.1430 (3)Å, b = 4.1290 (16)Å, c = 11.205 (4)Å, Z = 4 . The structure exhibits intermolecular hydrogen bond of the type C-H…N .Applications De Recherche Scientifique
DNA Intercalation and Binding Affinity
Research indicates that compounds with similar structural motifs to 3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide, particularly those with cyano substituents, show enhanced binding to DNA via intercalation. These interactions, characterized by specific binding constants and influenced by electron-donating and withdrawing substituents, suggest potential applications in molecular biology for DNA interaction studies. For example, the cyano substituent significantly enhances DNA intercalation binding, a property that could be leveraged in the design of new therapeutic agents or molecular probes (Hopkins et al., 1991).
Photoluminescence and Electrochromic Properties
The synthesis and structural analysis of compounds bearing similarities to the specified chemical structure have revealed significant insights into their photoluminescent and electrochromic properties. Such compounds demonstrate potential as fluorescent solvatochromic dyes, with applications ranging from sensing technologies to the development of advanced materials with tunable optical properties. Notably, the presence of cyano and fluoro groups contributes to high fluorescence quantum yields and significant shifts in emission spectra, indicating their utility in designing fluorescent materials and devices (Johnson et al., 2006), (Sun et al., 2016).
Synthesis and Structural Insights
The chemical synthesis of closely related compounds provides a foundational understanding of the structural parameters critical for their biological and physical properties. Detailed characterizations, including X-ray crystallography and spectroscopic analyses, offer insights into the molecular conformations and interactions essential for their activity. These studies underpin the development of novel compounds with enhanced efficacy and specificity for various scientific and therapeutic applications (Ghosh et al., 1999).
Antiproliferative and Cytotoxic Activities
Research into compounds with similar structures has identified significant antiproliferative and cytotoxic activities against various cancer cell lines. These findings highlight the potential of such compounds in anticancer drug development, offering a promising avenue for the synthesis of novel therapeutic agents. The ability to induce cytotoxicity selectively in cancerous cells positions these compounds as candidates for further investigation in oncology (Parthiban et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-25-18-9-12(8-13(10-22)19(23)24)6-7-17(18)26-11-14-15(20)4-3-5-16(14)21/h3-9H,2,11H2,1H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUWMQVMZHAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-biphenyl-4-yl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]acetamide](/img/structure/B2925600.png)



![N-(furan-2-ylmethyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2925606.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2925608.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2925611.png)

![6-Ethyl 3-methyl 7-morpholinothieno[3,2-b]pyridine-3,6-dicarboxylate](/img/structure/B2925613.png)
![3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2925618.png)
![5-[(Z)-(4-methylphenyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2925619.png)
![1-methyl-3-(2-oxopropyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2925620.png)